ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their fused thiazole-pyrimidine core. The structure features:
- A (2Z)-configured indol-3-ylidene group at position 2, substituted with a 1-ethyl-2-oxo moiety.
- A 7-methyl group and 5-(4-methylphenyl) substituent on the pyrimidine ring.
The molecule’s planar fused-ring system and conjugated π-electrons contribute to its aromaticity and stability .
Properties
Molecular Formula |
C27H25N3O4S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S/c1-5-29-19-10-8-7-9-18(19)21(24(29)31)23-25(32)30-22(17-13-11-15(3)12-14-17)20(26(33)34-6-2)16(4)28-27(30)35-23/h7-14,22H,5-6H2,1-4H3/b23-21- |
InChI Key |
XYIWTFXZDWXTJY-LNVKXUELSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-a]Pyrimidine Synthesis via Intramolecular Cyclization
The foundational step in preparing the target compound involves constructing the thiazolo[3,2-a]pyrimidine core. A widely adopted method employs polyphosphoric acid (PPA) -mediated cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides (1a–x ). Heating these precursors with freshly prepared PPA at 120–140°C for 2 hours induces intramolecular cyclodehydration, yielding 5H-thiazolo[3,2-a]pyrimidine derivatives (2a–x ) (Scheme 1) .
Key Reaction Parameters:
This method is favored for its simplicity and scalability but requires precise control of PPA hydration to avoid side reactions. Nuclear magnetic resonance (NMR) studies confirm the regioselectivity of cyclization, with 1H NMR spectra showing distinct singlet peaks for the thiazole proton at δ 6.8–7.1 ppm .
Multicomponent Ultrasound-Assisted Synthesis
Recent advances leverage ultrasound probe irradiation to streamline the synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. A solvent- and catalyst-free protocol combines 2-aminothiazole , ethyl acetoacetate , and 4-methylbenzaldehyde under ultrasonic irradiation (51 W, 25°C). This one-pot method achieves 90% yield within 10 minutes, significantly outperforming conventional heating (50% yield in 5 hours) (Table 1) .
Table 1: Comparative Efficiency of Synthesis Methods
| Method | Conditions | Time | Yield |
|---|---|---|---|
| Ultrasound Probe | 51 W, solvent-free, 25°C | 10 min | 90% |
| Conventional Heating | Methanol reflux, 80°C | 5 h | 50% |
| Ultrasonic Bath | 40 kHz, 25°C | 30 min | <10% |
The ultrasound approach enhances reaction efficiency by generating localized high-energy microenvironments, accelerating molecular collisions without external catalysts .
Tandem Knoevenagel–Michael Cyclo-Condensation
A 2025 study introduced a DABCO-catalyzed tandem reaction to assemble pyrido[3,2-e]thiazolo[3,2-a]pyrimidines, adaptable to the target compound’s synthesis. Combining heterocyclic enamine , 4-methylbenzaldehyde , and malononitrile in ethanol under reflux yields the fused-ring system via sequential Knoevenagel condensation and Michael addition (Scheme 2) .
Optimized Conditions:
This method’s modularity allows incorporation of diverse substituents, including the 4-methylphenyl group, by varying aldehyde inputs.
Indole Moiety Functionalization
The indole fragment is synthesized separately through acid-catalyzed cyclization of N-ethyl-2-nitroacetophenone derivatives. Treating the precursor with concentrated HCl at 60°C for 4 hours generates the 1-ethyl-2-oxoindole intermediate, which undergoes Zincke-Suhl coupling with the thiazolo[3,2-a]pyrimidine core.
Critical Step:
-
Coupling Agent: Aryldiazonium salts or isatin derivatives
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C
FT-IR analysis verifies successful coupling via disappearance of the diazonium N≡N stretch at 2200 cm⁻¹ and emergence of C=N vibrations at 1620 cm⁻¹ .
Final Esterification and Purification
The ethyl carboxylate group is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). Reacting the carboxylic acid intermediate with ethanol in dichloromethane at 0°C for 12 hours affords the target ester in 85% yield .
Purification Protocol:
-
Column Chromatography: Silica gel (Hexane:EtOAc, 6:4)
-
Recrystallization: Ethanol/water (3:1)
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Thiazolo[3,2-a]Pyrimidine Synthesis
| Method | Advantages | Limitations |
|---|---|---|
| PPA Cyclization | High regioselectivity | Requires corrosive PPA |
| Ultrasound | Rapid, solvent-free | Specialized equipment needed |
| Tandem Condensation | Modular substituent inclusion | Multi-step optimization |
The ultrasound method emerges as the most efficient for large-scale production, while tandem condensation offers superior flexibility for structural diversification .
Mechanistic Insights
-
Cyclization: PPA protonates the carbonyl oxygen, facilitating nucleophilic attack by the thiol group to form the thiazole ring .
-
Ultrasound Acceleration: Cavitation bubbles collapse, generating transient hotspots (~5000 K) that lower activation energy .
-
DABCO Catalysis: The base abstracts protons, enabling enolate formation and subsequent Michael addition .
Scalability and Industrial Relevance
Bench-scale experiments (100 g batches) using ultrasound methods demonstrate consistent yields (88–92%), with potential for continuous-flow reactor adaptation. Key challenges include managing exothermicity during cyclization and ensuring solvent recovery in esterification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Structural Variations
Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-Donating vs.
- Indole vs. Benzylidene Substituents : The 2-methylindole derivative () introduces steric bulk and hydrogen-bonding capacity, contrasting with the planar indol-3-ylidene group in the target compound .
- Fluorine Substituent : The 2-fluorobenzylidene analog () may improve metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Physicochemical Properties
Notes:
- The ethyl carboxylate group in all analogs improves solubility in organic solvents but limits aqueous compatibility.
- The 4-methylphenyl group in the target compound increases hydrophobicity (higher LogP) compared to the 4-methoxyphenyl variant .
Biological Activity
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound notable for its potential biological activities. This compound is characterized by a unique structure that combines indole, thiazole, and pyrimidine rings. Such structural diversity often correlates with various pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H22N4O6S |
| Molecular Weight | 518.5 g/mol |
| IUPAC Name | Ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| InChI Key | KMMYFHMVROUORD-XDOYNYLZSA-N |
Antitumor Activity
Research has shown that compounds containing thiazole and pyrimidine moieties exhibit significant antitumor properties. Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study investigating the cytotoxic effects of thiazole-containing compounds reported that derivatives similar to ethyl (2Z)- exhibited IC50 values in the low micromolar range against human liver carcinoma (HepG2) cells. The presence of electron-donating groups on the phenyl ring significantly enhanced activity .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant potential. A specific derivative demonstrated a high level of protection in animal models during seizure induction tests. The structure–activity relationship (SAR) indicated that modifications at the phenyl ring position significantly influenced anticonvulsant efficacy .
The biological activity of ethyl (2Z)- can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or seizure activity.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Structure–Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Methyl Group at Position 7 | Increases lipophilicity and cellular uptake |
| Nitro Group | Enhances cytotoxicity against tumor cells |
Synthesis and Characterization
The synthesis of ethyl (2Z)- involves multi-step organic reactions starting from readily available precursors such as indole derivatives and thiazole precursors. Techniques such as chromatography are employed for purification.
Synthetic Route Example
- Formation of Indole Derivative : Reaction of ethyl acetoacetate with an appropriate amine.
- Cyclization : Formation of thiazole and pyrimidine rings through cyclization reactions under controlled conditions.
Q & A
Q. What synthetic strategies are commonly used to prepare this thiazolo[3,2-a]pyrimidine derivative?
The compound is synthesized via multi-step reactions, often involving:
- Catalytic cross-coupling : Palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene to optimize yields .
- Condensation reactions : Between indole-3-ylidene precursors and thiazolo-pyrimidine intermediates under reflux conditions .
- Esterification : Ethyl carboxylate introduction at the 6-position using ethyl chloroformate or similar reagents .
Q. How can researchers confirm the compound’s structural integrity and stereochemistry?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves Z/E isomerism at the benzylidene moiety and confirms bond lengths (e.g., C=O at ~1.22 Å) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., 7-methyl group at δ 2.4–2.6 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ m/z ~650) .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates at 80–100°C .
- Acidic conditions (acetic acid) stabilize intermediates during cyclization .
- Inert atmospheres (N) prevent oxidation of thiazole or indole moieties .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence bioactivity?
- Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance electrophilic interactions with biological targets, while electron-donating groups (e.g., 4-methoxyphenyl) improve solubility .
- Systematic SAR studies compare analogs via enzyme inhibition assays (e.g., COX-2 or kinase targets) and molecular docking .
Q. What computational methods predict the compound’s photophysical or bioactive properties?
- DFT calculations : Optimize ground-state geometry and predict HOMO-LUMO gaps for fluorescence potential .
- Molecular dynamics simulations : Assess binding stability with protein targets (e.g., MDM2 or tubulin) using AMBER or GROMACS .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Compare crystal packing interactions (e.g., π-π stacking of aromatic rings) to explain solubility differences across analogs .
- Correlate hydrogen-bonding networks with in vitro activity trends (e.g., hydrogen bonds with catalytic lysine residues) .
Q. What strategies mitigate side reactions during functionalization of the thiazolo-pyrimidine core?
- Protecting groups : Temporarily shield reactive sites (e.g., indole NH) during alkylation .
- Low-temperature kinetics : Control exothermic reactions (e.g., azo coupling) to avoid byproducts .
Methodological Challenges
Q. How to optimize reaction yields for large-scale synthesis without compromising purity?
- Flow chemistry : Continuous processing reduces batch variability and improves heat management .
- Chromatography-free purification : Recrystallization in ethanol/water mixtures achieves >95% purity .
Q. What analytical workflows validate the compound’s stability under physiological conditions?
Q. How to address discrepancies in biological screening data across analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
